molecular formula C20H31NO11 B15335658 6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]hexanoic Acid

6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]hexanoic Acid

Cat. No.: B15335658
M. Wt: 461.5 g/mol
InChI Key: BLRJQZZHVRFAAF-UHFFFAOYSA-N
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Description

6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]hexanoic Acid is a complex organic compound characterized by its unique structure, which includes multiple acetoxy groups and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]hexanoic Acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor, often through an acid-catalyzed reaction.

    Introduction of Acetoxy Groups: Acetylation reactions are used to introduce acetoxy groups at specific positions on the ring.

    Attachment of the Hexanoic Acid Moiety: This is typically achieved through esterification or amidation reactions, depending on the starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]hexanoic Acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced form.

    Substitution: Nucleophilic substitution reactions can replace specific groups with other functional groups, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Typical reagents include halides (e.g., HCl, HBr) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]hexanoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]hexanoic Acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]pentanoic Acid: Similar structure but with a pentanoic acid moiety instead of hexanoic acid.

    6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]butanoic Acid: Similar structure but with a butanoic acid moiety.

Uniqueness

The uniqueness of 6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]hexanoic Acid lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets

Properties

Molecular Formula

C20H31NO11

Molecular Weight

461.5 g/mol

IUPAC Name

6-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexanoic acid

InChI

InChI=1S/C20H31NO11/c1-11(22)21-17-19(31-14(4)25)18(30-13(3)24)15(10-29-12(2)23)32-20(17)28-9-7-5-6-8-16(26)27/h15,17-20H,5-10H2,1-4H3,(H,21,22)(H,26,27)

InChI Key

BLRJQZZHVRFAAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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